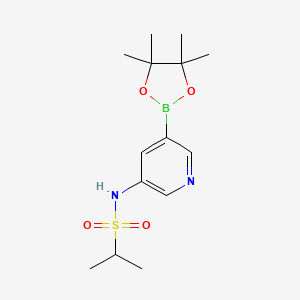

N-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)プロパン-2-スルホンアミド

説明

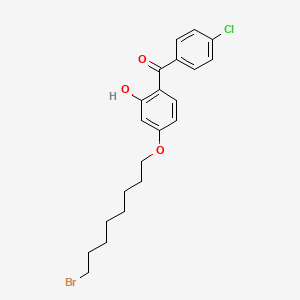

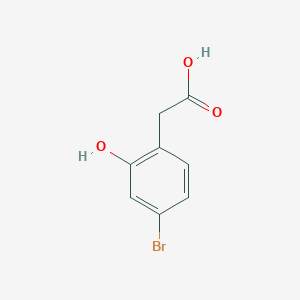

The compound contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom. It also contains a propane-2-sulfonamide group, which is a sulfonamide group attached to the second carbon of a propane chain. The compound also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester group. Boronic esters are commonly used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the boronic ester and sulfonamide groups. The boronic ester could undergo coupling reactions with various nucleophiles in the presence of a transition metal catalyst . The sulfonamide group could potentially be hydrolyzed to give a sulfonic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general predictions can be made based on these groups: for example, the compound is likely to be solid at room temperature . It may also have significant polarity due to the presence of the sulfonamide and boronic ester groups .科学的研究の応用

N-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)プロパン-2-スルホンアミドの用途に関する包括的な分析

N-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)プロパン-2-スルホンアミドは、そのユニークな化学構造により、いくつかの科学研究用途を持っています。以下は、さまざまな分野におけるその用途の詳細な分析です。

ボリル化反応: この化合物は、ボリル化反応に使用され、有機分子にホウ素含有基の付加を促進します 。これは、医薬品や農薬を含む複雑な有機化合物の合成に特に役立ちます。

アルキンとアルケンのヒドロホウ素化: これは、ヒドロホウ素化において、アルキンとアルケンの試薬として機能します。これは、炭素-炭素多重結合にホウ素と水素を付加するプロセスです 。この反応は、さまざまなボロン酸エステルの合成における重要なステップであり、その後の有機変換に不可欠です。

鈴木カップリング: この化合物は、鈴木カップリング反応に関与しており、これは炭素-炭素結合の形成に不可欠です 。このタイプのカップリング反応は、有機エレクトロニクス分野および有機発光ダイオード(OLED)の開発において広く使用されています。

不斉ヒドロホウ素化: これは、不斉ヒドロホウ素化に使用され、キラル分子を生成します 。この用途は、特定の薬剤の生成において重要な、エナンチオマー的に純粋な物質の合成に不可欠です。

酵素阻害: スルホンアミド基の存在により、この化合物は酵素阻害剤として機能する可能性があります 。これは、生物学的システム内の特定の酵素を標的にする新しい薬剤の開発における潜在的な用途を持っています。

蛍光プローブ: この化合物の構造により、蛍光プローブとして使用できます 。過酸化水素、糖、イオンなど、さまざまな生物学的および化学物質の存在を検出するために使用できます。

薬物担体の構築: そのホウ酸結合により、刺激応答性薬物担体の構築に適しています 。これらの担体は、pHやグルコースレベルなどの体の微小環境の変化に応答して、制御された方法で薬物を送達できます。

有機合成中間体: 有機合成の中間体として、これはジオールの保護とアミノ酸やその他の分子の不斉合成に使用されます 。その汎用性により、幅広い有機化合物の合成において貴重なツールとなっています。

将来の方向性

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research could involve studying its biological activity, pharmacokinetics, and toxicity. If it’s being used as a building block in organic synthesis, future research could involve developing new reactions that use this compound .

作用機序

Target of Action

The primary targets of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide Compounds with similar structures have been used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction .

Mode of Action

The exact mode of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The biochemical pathways affected by N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Pharmacokinetics

The ADME properties of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that the compound has a predicted boiling point of 3809±320 °C and a predicted density of 103±01 g/cm3 . It is recommended to be stored at 2-8°C .

Result of Action

The molecular and cellular effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction due to their unique reactivity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that the compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.

生化学分析

Biochemical Properties

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide plays a significant role in biochemical reactions, particularly in enzyme inhibition and as a ligand for specific proteins. It interacts with enzymes such as proteases and kinases, inhibiting their activity by binding to their active sites. This interaction is facilitated by the borate group, which forms reversible covalent bonds with the enzyme’s active site residues. Additionally, the sulfonamide group enhances the compound’s binding affinity to proteins, making it a potent inhibitor in various biochemical pathways .

Cellular Effects

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell proliferation by blocking the activity of key signaling proteins such as Akt and ERK. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In normal cells, the compound can alter metabolic pathways by inhibiting enzymes involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production .

Molecular Mechanism

At the molecular level, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide exerts its effects through specific binding interactions with biomolecules. The borate group forms reversible covalent bonds with hydroxyl and amino groups on enzymes, leading to enzyme inhibition. The sulfonamide group enhances the compound’s binding affinity to proteins, facilitating its role as an inhibitor. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular damage and dysfunction. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced energy production. Additionally, it can affect the synthesis and degradation of other biomolecules, such as nucleotides and amino acids, by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Binding proteins within the cytoplasm and nucleus facilitate its distribution and localization, ensuring that it reaches its target enzymes and proteins .

Subcellular Localization

The subcellular localization of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its efficacy as an enzyme inhibitor and modulator of gene expression .

特性

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDKDEUPWQAYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745306 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083326-57-1 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)

![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)

![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)

![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)